Morpholinosulfur trifluoride

概要

説明

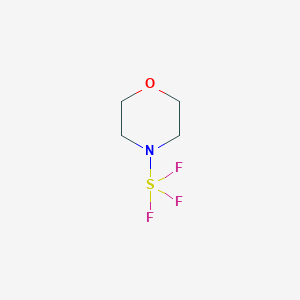

Morpholinosulfur trifluoride is a chemical compound with the molecular formula C4H8F3NOS. It is a colorless to yellow liquid at room temperature and is known for its strong oxidizing properties.

準備方法

Morpholinosulfur trifluoride is typically synthesized by reacting sulfur trifluoride with morpholine. The reaction is carried out in a reaction vessel where sulfur trifluoride (SO2F2) and morpholine (C4H8NO) are added. The mixture is stirred under appropriate temperature and conditions to produce this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

化学反応の分析

Morpholinosulfur trifluoride undergoes several types of chemical reactions, including:

Deoxofluorination: It reacts with ketones, hydroxyl groups, and active methylene groups to produce specific organic fluorides.

Fluorination of Alcohols: It can transform N-Boc protected amino alcohols into fluoromethylated pyrrolidines.

Ring-Expansion Reactions: It can mediate the ring-expansion of substituted N-containing heterocyclic alcohols, leading to the formation of fluorinated products.

Common reagents used in these reactions include dichloromethane as a solvent and various protecting groups to stabilize intermediates. The major products formed from these reactions are often fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

科学的研究の応用

Medicinal Chemistry

Morpholinosulfur trifluoride is utilized in the synthesis of fluorinated compounds that serve as important intermediates in drug development. The ability to introduce fluorine atoms into organic molecules can enhance their pharmacological properties.

- Case Study: Synthesis of Fluorinated Amino Acids

Morph-DAST has been employed in the automated synthesis of fluorinated amino acids such as cis- and trans-4-[^18F]fluoro-l-proline. These compounds are crucial for positron emission tomography (PET) imaging, aiding in the detection of diseases like cancer and pulmonary fibrosis. The method involves a nucleophilic radiofluorination reaction followed by deprotection steps that are compatible with automation, minimizing manual handling of radioactive materials .

Organic Synthesis

The compound is particularly valued for its role in deoxyfluorination reactions, where it facilitates the conversion of alcohols and other functional groups into their corresponding fluorinated derivatives.

- Efficiency in Deoxyfluorination

This compound has been shown to selectively fluorinate alcohols under mild conditions, producing high yields of desired products with minimal side reactions. This selectivity is advantageous compared to other reagents like DAST or Deoxo-Fluor, which may yield olefinic byproducts .

Materials Science

Research into this compound extends into materials science, where it is investigated for its potential in developing new materials with enhanced properties.

- Fluorinated Polymers

The introduction of fluorine into polymer matrices can significantly alter their physical and chemical properties, such as thermal stability and hydrophobicity. Morph-DAST has been studied as a reagent for synthesizing fluorinated polymers that exhibit improved performance in various applications, including coatings and membranes .

Reaction Mechanisms and Interactions

This compound acts as a Lewis base and participates in several reaction mechanisms involving other fluoride sources and selenium compounds.

- Interaction with Selenium Compounds

Studies have demonstrated that this compound can react with selenyl fluoride and selenium dioxide, showcasing its versatility as a reagent in complex reaction schemes . This interaction highlights the potential for developing new synthetic pathways utilizing morph-DAST alongside other reagents.

Comparative Analysis of Fluorination Reagents

To illustrate the effectiveness of this compound compared to other fluorinating agents, the following table summarizes key attributes:

| Reagent | Stability | Selectivity | Yield | Applications |

|---|---|---|---|---|

| This compound (Morph-DAST) | High | High | >85% | Deoxyfluorination, PET imaging |

| DAST | Moderate | Moderate | ~33% | General fluorination |

| Deoxo-Fluor | Moderate | Low | ~16% | Fluorination of alcohols |

作用機序

The mechanism of action of morpholinosulfur trifluoride involves nucleophilic attack on the hydroxy group in the target molecule, leading to dehydration reactions and the formation of active fluorinated substances . This process is facilitated by the strong oxidizing properties of the compound, which enable it to introduce fluorine atoms into organic molecules effectively.

類似化合物との比較

Morpholinosulfur trifluoride is often compared with other fluorinating agents such as diethylaminosulfur trifluoride (DAST) and Deoxo-fluor. While all these compounds serve as fluorinating agents, this compound is preferred in certain applications due to its higher thermal stability and reactivity with hindered substrates . Similar compounds include:

Diethylaminosulfur trifluoride (DAST): Known for its use in converting alcohols to fluorides.

Deoxo-fluor: Another fluorinating agent used in organic synthesis.

XtalFluor-M: A reagent used for similar fluorination reactions.

This compound stands out due to its unique balance of reactivity and stability, making it a valuable tool in synthetic chemistry.

生物活性

Morpholinosulfur trifluoride (MSTF) is a specialized fluorinating agent that has garnered attention in synthetic organic chemistry due to its unique properties and applications. This article explores the biological activity of MSTF, including its mechanisms, applications in medicinal chemistry, and relevant case studies.

This compound is classified as an aminosulfur trifluoride, which enables it to act as a potent nucleophilic fluorination reagent. The compound is known for its stability and efficiency in promoting deoxofluorination reactions, effectively converting alcohols and ketones into their corresponding fluorinated derivatives. The mechanism typically involves the formation of a trifluorosulfonium cation, which subsequently reacts with the substrate to replace hydroxyl or carbonyl groups with fluorine atoms through either or pathways depending on the substrate structure .

Medicinal Chemistry

- Fluorinated Compounds : MSTF has been utilized in the synthesis of various biologically active fluorinated compounds. For example, it has been employed to create fluorinated amino acids that are critical in developing radiolabeled compounds for medical imaging . These fluorinated derivatives have applications in diagnosing diseases such as cancer and neurological disorders.

- Antiviral Activity : Some studies have indicated that compounds synthesized using MSTF exhibit antiviral properties. For instance, certain trifluoromethylated peptides have demonstrated inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CL pro) . This suggests potential therapeutic avenues for treating viral infections.

- Selective Modulators : MSTF has also been used to synthesize selective androgen receptor modulators (SARMs) that show promise in enhancing muscle growth and improving bone density in preclinical models . These compounds may offer alternatives to traditional anabolic steroids with fewer side effects.

Case Study 1: Synthesis of Fluorinated Amino Acids

In a study published by researchers at the University of Groningen, MSTF was utilized to synthesize fluorinated analogs of proline. These compounds were later used in radiochemistry studies aimed at imaging collagen biosynthesis abnormalities associated with liver cirrhosis and lung fibrosis .

| Compound | Yield (%) | Application |

|---|---|---|

| cis-4-Fluoro-l-proline | 84.56 | Imaging collagen biosynthesis |

| trans-4-Fluoro-l-proline | 4.59 | Imaging collagen biosynthesis |

Case Study 2: Antiviral Peptides

Research highlighted the use of MSTF in synthesizing trifluoromethylated peptides that showed effective inhibition against SARS-CoV protease. The study demonstrated that these peptides could serve as potential antiviral agents, showcasing the biological relevance of MSTF-derived compounds .

Safety and Toxicological Considerations

While MSTF is effective in synthesis, it poses significant health risks if mishandled. Exposure can lead to severe chemical burns and respiratory irritation due to the release of hydrogen fluoride upon hydrolysis . Therefore, proper safety protocols must be followed when working with this compound.

特性

IUPAC Name |

trifluoro(morpholin-4-yl)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXIRMVZNARBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369812 | |

| Record name | Morpholinosulfur trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51010-74-3 | |

| Record name | Morpholinosulfur trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinylsulfur trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。